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Compound of Interest

Compound Name: Fetidine

Cat. No.: B1221024 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fetidine, a bisbenzylisoquinoline alkaloid identified in Thalictrum foetidum, represents a class

of natural products with significant therapeutic potential. However, detailed pharmacological

data and mechanistic studies on fetidine are currently limited in publicly available literature.

This technical guide provides a comprehensive review of fetidine's known characteristics and

expands its scope to include a detailed analysis of structurally and pharmacologically related

bisbenzylisoquinoline alkaloids. By examining these related compounds, for which a more

extensive body of research exists, we can infer potential mechanisms of action and therapeutic

applications for fetidine and its analogues. This review focuses on quantitative biological data,

detailed experimental protocols, and the visualization of key cellular pathways to serve as a

valuable resource for researchers in natural product chemistry and drug discovery.

Physicochemical Properties of Fetidine
Fetidine is characterized by its complex bisbenzylisoquinoline structure. Its fundamental

properties are summarized below.
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Property Value Source

Molecular Formula C40H46N2O8 PubChem

Molecular Weight 682.8 g/mol PubChem

IUPAC Name

(6aS)-9-[6-[[(1S)-6,7-

dimethoxy-2-methyl-3,4-

dihydro-1H-isoquinolin-1-

yl]methyl]-2,3-

dimethoxyphenoxy]-2,10-

dimethoxy-6-methyl-5,6,6a,7-

tetrahydro-4H-

dibenzo[de,g]quinolin-1-ol

PubChem

CAS Number 7072-86-8 PubChem

Biological Activities of Related
Bisbenzylisoquinoline Alkaloids
Due to the limited specific data on fetidine, this section focuses on the well-documented

biological activities of related bisbenzylisoquinoline alkaloids, including berbamine, tetrandrine,

and fangchinoline. These compounds have been extensively studied and exhibit a broad range

of pharmacological effects.

Anticancer Activity
A significant body of research highlights the potent anticancer properties of

bisbenzylisoquinoline alkaloids. These compounds have demonstrated cytotoxicity against a

variety of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of Berbamine, Tetrandrine, and Related Alkaloids against Cancer Cell

Lines
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Compound Cell Line Cancer Type IC50 (µM) Reference

Berbamine KM3
Multiple

Myeloma

Dose- and time-

dependent

inhibition

[1]

Tetrandrine

Derivative (5d)
HepG2 Liver Cancer

Increased 29.2-

fold vs. sunitinib
[2]

Tetrandrine

Derivative (5d)
MCF-7 Breast Cancer

Increased 7.37-

fold vs. sunitinib
[2]

Thalfoliolosumin

e A
U937 Leukemia 7.50 [3]

Thalfoliolosumin

e B
U937 Leukemia 6.97 [3]

Compound 7

(from T.

foliolosum)

HL-60 Leukemia 0.93 [3]

Compound 10

(from T.

foliolosum)

HL-60 Leukemia 1.69 [3]

Thalictrum

Alkaloids

Various Lung

Cancer Cell

Lines

Lung Cancer < 20 [4]

Anti-inflammatory Activity
Several bisbenzylisoquinoline alkaloids exhibit potent anti-inflammatory effects by modulating

key inflammatory pathways.

Table 2: Anti-inflammatory Activity of Bisbenzylisoquinoline Alkaloids
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Compound Model Effect Mechanism Reference

Fangchinoline THP-1 cells

Inhibited IL-1β

release (IC50 =

3.7 µM for

derivative 6)

Targets NLRP3

protein, blocks

ASC

pyroptosome

formation

[5]

Liensinine,

Neferine,

Isoliensinine

Microglial cells

Suppressed NO

and cytokine

(TNF-α, IL-1β,

IL-6) release

Direct NO-

scavenging

activity, reduced

iNOS expression

[6]

Antimicrobial and Antiviral Activity
Bisbenzylisoquinoline alkaloids have also been investigated for their activity against various

pathogens.

Table 3: Antimicrobial and Antiviral Activity of Bisbenzylisoquinoline Alkaloids

Compound Organism/Virus Activity Reference

Thaliadanine
Mycobacterium

smegmatis
Antimicrobial activity [7]

Thalrugosaminine,

Thalicarpine, etc.

Mycobacterium

smegmatis
Antimicrobial activity [8]

Fangchinoline Candida albicans
Antifungal, inhibits

biofilm formation
[9]

Berbamine SARS-CoV-2

Prevents viral

acquisition in intestinal

cells

[10]

Other Pharmacological Activities
This class of compounds also demonstrates a range of other potentially therapeutic effects.
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Table 4: Other Pharmacological Activities of Bisbenzylisoquinoline Alkaloids

Compound Activity Model Reference

Tetrandrine
Calcium Channel

Blocker

Vascular smooth

muscle cells
[11]

Obamegine,

Thalrugosine, etc.
Hypotensive Normotensive dogs [12]

Thalphenine,

Thalidasine, etc.
Hypotensive Rabbits [8]

Mechanisms of Action and Signaling Pathways
The diverse pharmacological activities of bisbenzylisoquinoline alkaloids stem from their ability

to modulate multiple cellular signaling pathways.

Inhibition of NF-κB Signaling by Berbamine
Berbamine has been shown to inhibit the NF-κB signaling pathway, a key regulator of

inflammation and cell survival, in human myeloma cells.[1][13] This inhibition leads to the

downregulation of downstream targets involved in cell proliferation and apoptosis.
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Berbamine's Inhibition of the NF-κB Signaling Pathway.

Inhibition of EGFR/PI3K/AKT Signaling by Fangchinoline
Fangchinoline has demonstrated antitumor activity in colon adenocarcinoma by suppressing

the EGFR/PI3K/AKT signaling pathway.[14] This pathway is crucial for cell proliferation,

survival, and angiogenesis.
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Fangchinoline's Suppression of the EGFR/PI3K/AKT Pathway.

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on

related bisbenzylisoquinoline alkaloids.

Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on

cancer cell lines.

Materials:

Human cancer cell lines (e.g., HL-60, PC-3, MCF-7)
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Culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum

(FBS) and 1% penicillin-streptomycin

96-well plates

Test compound (e.g., berbamine, tetrandrine) dissolved in DMSO

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

Solubilization solution (e.g., DMSO or acidic isopropanol)

Microplate reader

Procedure:

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and

incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat cells with various concentrations of the test compound for 48-72

hours. Include a vehicle control (DMSO).

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to

each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to

each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value by plotting viability against the logarithm of the compound

concentration.
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Workflow for the MTT Cytotoxicity Assay.
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Apoptosis Analysis by Flow Cytometry
Objective: To quantify the induction of apoptosis by a compound.

Materials:

Cancer cells treated with the test compound

Annexin V-FITC Apoptosis Detection Kit

Binding buffer

Propidium iodide (PI)

Flow cytometer

Procedure:

Cell Treatment: Treat cells with the desired concentration of the test compound for a

specified time.

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI

according to the manufacturer's protocol.

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-),

early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin

V-/PI+).

Conclusion and Future Directions
While specific research on fetidine is in its nascent stages, the extensive studies on related

bisbenzylisoquinoline alkaloids such as berbamine, tetrandrine, and fangchinoline provide a

strong foundation for understanding its potential pharmacological profile. The data presented in
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this guide highlight the potent anticancer, anti-inflammatory, and antimicrobial activities of this

class of compounds, mediated through the modulation of critical cellular signaling pathways.

Future research should focus on the isolation and pharmacological characterization of fetidine
to determine its specific biological activities and mechanisms of action. Comparative studies

with its more extensively studied analogues will be crucial in elucidating its therapeutic

potential. Furthermore, medicinal chemistry efforts to synthesize fetidine analogues could lead

to the development of novel drug candidates with improved efficacy and safety profiles. The

detailed protocols and pathway analyses provided herein serve as a valuable starting point for

such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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